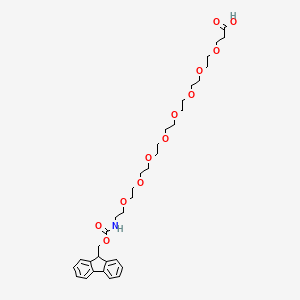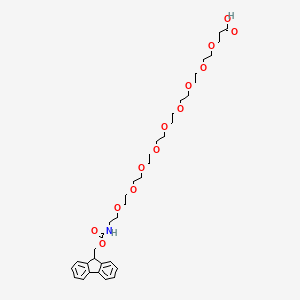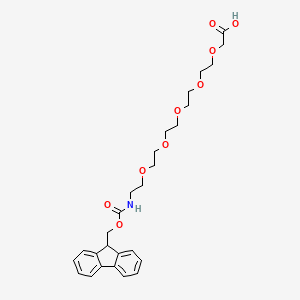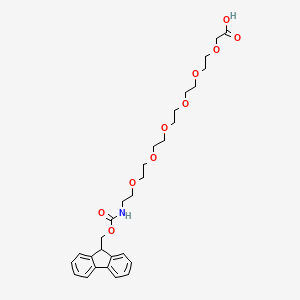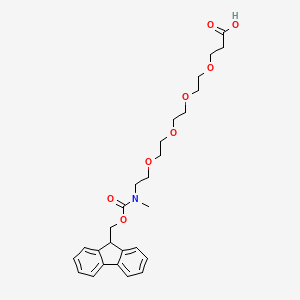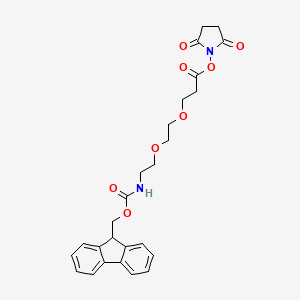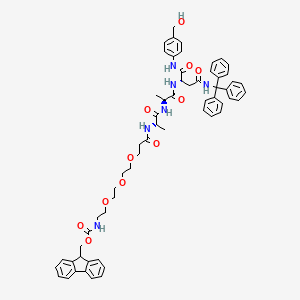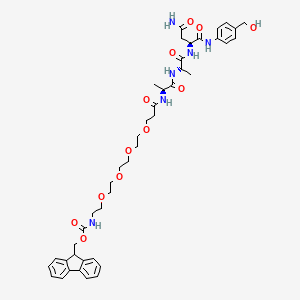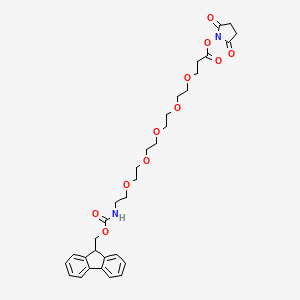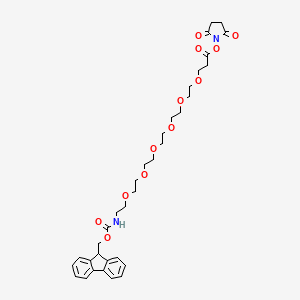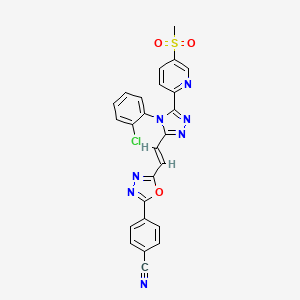
G007-LK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G007-LK 是一种强效且选择性的 tankyrase 1 和 tankyrase 2 抑制剂,这些酶属于聚 (ADP-核糖) 化聚合酶亚组。这些酶调节大型聚合结构的组装和分解。 This compound 在科学研究中显示出巨大潜力,特别是在癌症治疗方面,因为它能够抑制 Wnt/β-连环蛋白信号通路 .
作用机制
G007-LK 通过抑制参与 Wnt/β-连环蛋白信号通路调节的 tankyrase 1 和 tankyrase 2 发挥作用。通过阻止 AXIN 的聚 (ADP-核糖) 化依赖性降解,this compound 促进 β-连环蛋白的不稳定,从而导致 Wnt 信号传导减少。 这种机制在具有腺瘤性息肉病基因突变的癌细胞中特别有效,这些癌细胞依赖 Wnt 信号传导来生长 .
生化分析
Biochemical Properties
G007-LK functions as a tankyrase inhibitor by binding to the catalytic PARP domain of TNKS1/2, thereby preventing the poly(ADP-ribosyl)ation of target proteins. This inhibition leads to the stabilization of AXIN1 and AXIN2 proteins, which are negative regulators of the Wnt/β-catenin signaling pathway . By stabilizing AXIN proteins, this compound promotes the degradation of β-catenin, thereby reducing Wnt/β-catenin signaling. Additionally, this compound has been shown to inhibit the auto-poly(ADP-ribosyl)ation of TNKS1/2 with IC50 values of 46 nM and 25 nM, respectively .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In colorectal cancer cell lines with APC mutations, this compound reduces cytosolic and nuclear β-catenin levels, inhibits cell-cycle progression, reduces colony formation, and induces differentiation . In hepatocellular carcinoma (HCC) cell lines, this compound dose-dependently inhibits cell growth and downregulates the levels of YAP by upregulating AMOTL1 and AMOTL2 . Additionally, this compound inhibits the proliferation of LGR5+ intestinal stem cells without altering tissue morphology .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the catalytic activity of TNKS1/2, leading to the stabilization of AXIN proteins and subsequent degradation of β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of an undifferentiated state in cancer cells. Furthermore, this compound has been shown to downregulate YAP levels by upregulating AMOTL1 and AMOTL2 in HCC cell lines . The inhibition of TNKS1/2 also affects other signaling pathways, such as the Hippo pathway, contributing to its anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the inhibitory effect on LGR5+ intestinal stem cell proliferation was found to be reversible after discontinuation of this compound treatment . Additionally, this compound has been shown to maintain compound exposure in plasma and tumor xenografts for at least 16 hours after a single dose, with stabilization of AXIN proteins observed for at least 24 hours . These findings suggest that this compound has a relatively stable and sustained effect in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice bearing COLO-320DM cell xenografts, this compound administered at 20 mg/kg twice daily or 40 mg/kg daily inhibited tumor growth by 61% and 48%, respectively . Higher doses of this compound have been associated with intestinal toxicity, including reduced crypt proliferation and epithelial degeneration in the small intestine . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate protein stability through poly(ADP-ribosyl)ation. By inhibiting TNKS1/2, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, thereby stabilizing them and promoting the degradation of β-catenin . This inhibition of Wnt/β-catenin signaling affects various metabolic processes, including cell proliferation and differentiation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In mice, this compound administered orally or through enriched chow maintains compound exposure in plasma and tissues for several hours . The compound is well-tolerated and does not cause significant weight loss or morphological changes in treated mice . These findings suggest that this compound has favorable pharmacokinetic properties, allowing for effective distribution within the body.
Subcellular Localization
This compound has been shown to localize to specific subcellular compartments, where it exerts its inhibitory effects. In SW480 colorectal cancer cells, this compound induces the formation of cytoplasmic puncta (degradasomes) containing AXIN1, AXIN2, APC, GSK3, βTrCP, TNKS1/2, β-catenin, and phospho-β-catenin . These degradasomes represent enlarged versions of the destruction complex, which is responsible for the degradation of β-catenin. The subcellular localization of this compound to these degradasomes is crucial for its inhibitory effects on Wnt/β-catenin signaling.
准备方法
合成路线和反应条件
G007-LK 的合成涉及一系列从易得的起始原料开始的化学反应反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及自动化系统以精确控制反应条件。 最终产品经过严格的质量控制,以确保其符合研究和潜在治疗用途所需的标准 .
化学反应分析
反应类型
G007-LK 在合成过程中主要发生取代反应。 它被设计成在生理条件下稳定,最大限度地减少可能降低其功效的不必要的反应 .
常见试剂和条件
This compound 的合成涉及有机溶剂(例如二甲基亚砜)、催化剂和各种化学中间体等试剂。 反应通常在受控温度和惰性气氛下进行,以防止降解 .
主要形成的产物
This compound 合成过程中形成的主要产物是最终化合物本身,其特点是高纯度和作为 tankyrase 抑制剂的效力。 通过仔细优化反应条件来最大限度地减少副产物 .
科学研究应用
G007-LK 在科学研究中具有广泛的应用范围:
癌症研究: this compound 已被证明通过靶向 Wnt/β-连环蛋白信号通路来抑制结直肠癌细胞的生长。 .
干细胞研究: This compound 抑制 LGR5+ 肠道干细胞的增殖,而不改变组织形态,使其成为研究干细胞生物学的宝贵工具.
药物开发: 由于其高选择性和效力,this compound 用于开发针对 tankyrase 酶的新型治疗剂
生物学研究: This compound 用于研究 tankyrase 酶在各种生物过程中的作用,包括 DNA 修复和细胞信号传导
相似化合物的比较
G007-LK 在作为 tankyrase 抑制剂的高选择性和效力方面是独一无二的。 与其他 tankyrase 抑制剂(如 XAV939)相比,this compound 显示出更高的选择性和更少的脱靶效应 . 类似的化合物包括:
XAV939: 另一种 tankyrase 抑制剂,但与 this compound 相比选择性较低.
This compound 凭借其优化的结构、高选择性和优异的药代动力学特征而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWVLHPKZNBSBE-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
